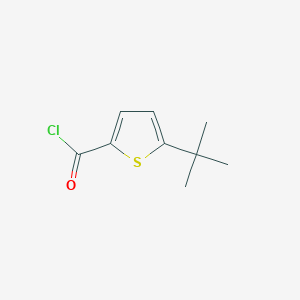

5-Tert-butylthiophene-2-carbonyl chloride

Description

Contextualization within Thiophene (B33073) Acyl Chlorides and Derivatives

Thiophene acyl chlorides are a class of organic compounds characterized by a thiophene ring substituted with an acyl chloride group (-COCl). These compounds are reactive electrophiles and are widely employed in acylation reactions, most notably the Friedel-Crafts acylation, to introduce the thiophene moiety into other molecules. bldpharm.comorgsyn.orguni.lumendeley.comresearchgate.net The reactivity of the thiophene ring and the acyl chloride group can be modulated by the presence of other substituents on the thiophene ring.

The introduction of a tert-butyl group at the 5-position of the thiophene ring, as in 5-tert-butylthiophene-2-carbonyl chloride, imparts specific properties to the molecule. The bulky tert-butyl group can influence the regioselectivity of reactions by sterically hindering certain positions on the thiophene ring. Furthermore, the electron-donating nature of the tert-butyl group can affect the electron density of the thiophene ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

The synthesis of thiophene acyl chlorides, including derivatives like 5-chlorothiophene-2-carbonyl chloride, is often achieved by treating the corresponding thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com For instance, 5-chlorothiophene-2-carboxylic acid can be converted to 5-chlorothiophene-2-carbonyl chloride using thionyl chloride in a nonpolar solvent. mdpi.com While specific research detailing the synthesis of this compound is not widely available in public literature, it is reasonable to infer that a similar synthetic strategy starting from 5-tert-butylthiophene-2-carboxylic acid would be employed. uni.lu

Significance as a Versatile Synthetic Intermediate

The significance of this compound lies in its utility as a versatile synthetic intermediate. Acyl chlorides are highly reactive and can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and arenes (in the presence of a Lewis acid catalyst). This reactivity allows for the facile introduction of the 5-tert-butyl-2-thenoyl group into various molecular scaffolds.

One of the primary applications of thiophene acyl chlorides is in Friedel-Crafts acylation reactions. bldpharm.comorgsyn.orguni.lumendeley.comresearchgate.net In this type of reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones. While specific examples utilizing this compound in Friedel-Crafts reactions are not extensively documented in readily accessible literature, its structural similarity to other reactive acyl chlorides suggests its potential in this capacity.

The resulting ketones, bearing the 5-tert-butylthiophene moiety, can serve as precursors for a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. The thiophene ring is a known isostere of the benzene (B151609) ring and is frequently incorporated into drug candidates to modulate their physicochemical and biological properties.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide general information and data for closely related compounds to offer a comparative context.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 832113-93-6 | |

| Molecular Formula | C₉H₁₁ClOS | |

| Molecular Weight | 202.70 g/mol |

Interactive Data Table: Properties of Related Thiophene Acyl Chlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Thiophenecarbonyl chloride | 5271-67-0 | C₅H₃ClOS | 146.59 |

| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | C₅H₂Cl₂OS | 181.04 |

| 5-Bromothiophene-2-carbonyl chloride | 31555-60-9 | C₅H₂BrClOS | 225.49 |

| 5-Methylthiophene-2-carbonyl chloride | 35475-04-8 | C₆H₅ClOS | 160.62 |

Note: The data for the related compounds is provided for comparative purposes and is sourced from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylthiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDLHGSZWAELAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Tert Butylthiophene 2 Carbonyl Chloride and Analogues

Established Synthetic Routes for Thiophene-2-carbonyl Chlorides

The preparation of the parent thiophene-2-carbonyl chloride and its simple derivatives serves as a foundation for understanding the synthesis of more complex structures. These established routes can be broadly categorized into the chlorination of pre-functionalized thiophenes and the direct introduction of the carbonyl chloride moiety onto the thiophene (B33073) ring.

The most traditional and widely employed method for synthesizing acyl chlorides is the chlorination of the corresponding carboxylic acid. This approach is effective for thiophene derivatives, provided the starting carboxylic acid is readily available.

Thionyl Chloride: This reagent (SOCl₂) is frequently used for converting thiophene-2-carboxylic acids into their acid chlorides. researchgate.net The reaction is typically performed in an inert solvent, and often a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction via the formation of a Vilsmeier-Haack type intermediate. chemicalbook.comwikipedia.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemicalbook.com For example, 5-chlorothiophene-2-carboxylic acid can be converted to its carbonyl chloride using thionyl chloride in a nonpolar solvent. google.com

Phosphorus Pentachloride: Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent for this transformation. The reaction of a carboxylic acid with PCl₅ yields the desired acyl chloride along with phosphoryl chloride (POCl₃) and HCl as byproducts. While effective, the removal of the non-volatile POCl₃ can sometimes complicate the product workup compared to using thionyl chloride. electronicsandbooks.com The reaction of 2-acetylthiophene (B1664040) with PCl₅ has been studied, highlighting the reactivity of phosphorus halides with thiophene derivatives. electronicsandbooks.com

| Chlorinating Agent | Typical Catalyst/Solvent | Key Byproducts | General Yield | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF (cat.) / Ethyl Acetate (B1210297) | SO₂, HCl (gaseous) | High (>80%) | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Benzene (B151609) | POCl₃, HCl | Variable | electronicsandbooks.com |

Directly introducing the carbonyl chloride group onto the thiophene ring represents a more atom-economical approach. Friedel-Crafts type reactions using phosgene (B1210022) (COCl₂) are a primary example of this strategy.

The reaction of thiophene with phosgene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can yield thiophene-2-carbonyl chloride directly. google.comgoogleapis.com This method circumvents the need to first synthesize and isolate the carboxylic acid. However, careful control of reaction conditions is critical. The reaction must be conducted at low temperatures (e.g., -20 °C to 0 °C) with substantially equimolar amounts of reactants to minimize the formation of the primary byproduct, dithienylketone, which arises from the reaction of the product with another molecule of thiophene. google.com Immediate hydrolysis of the reaction mixture in a strongly acidic medium is necessary to isolate the acid chloride in good yield. google.comgoogleapis.com

| Reactants | Catalyst | Solvent | Temperature | Key Considerations | Reference |

|---|---|---|---|---|---|

| Thiophene, Phosgene | Aluminum Chloride (AlCl₃) | Methylene Chloride | -20 °C to 0 °C | Equimolar reactants; immediate acidic workup to prevent side reactions. | google.com |

Oxalyl chloride ((COCl)₂) is a versatile reagent that can be used in two distinct ways for preparing thiophene-2-carbonyl chlorides.

Firstly, similar to thionyl chloride, it is a highly effective agent for converting carboxylic acids to acid chlorides. wikipedia.org This reaction, often catalyzed by DMF, is known for being milder than thionyl chloride and is particularly useful in smaller-scale syntheses where cost is less of a concern. wikipedia.orgorgsyn.org

Secondly, oxalyl chloride can be used for the direct carbonylation of thiophene itself. This reaction, however, requires significantly harsher conditions than phosgenation, including elevated temperatures (e.g., 180-200 °C) and high pressure in an autoclave. google.comwipo.int While this method avoids the use of highly toxic phosgene, the demanding conditions can lead to the formation of tars and other byproducts, making it less attractive than other routes. googleapis.com

Synthesis of 5-Tert-butylthiophene-2-carbonyl Chloride

The synthesis of the title compound, this compound, requires specific strategies to ensure the correct placement of the two functional groups on the thiophene ring. This involves either the sequential, regioselective functionalization of the thiophene core or the direct introduction of the acyl group onto a pre-functionalized thiophene.

The synthesis of this compound typically proceeds through the precursor 5-tert-butylthiophene-2-carboxylic acid. uni.lu The challenge lies in introducing the tert-butyl group at the C5 position and the carboxyl group at the C2 position with high selectivity.

A common synthetic pathway involves the Friedel-Crafts acylation of thiophene. For instance, thiophene can be acylated with acetyl chloride using a catalyst like stannic chloride to produce 2-acetylthiophene. orgsyn.org Aluminum chloride is often avoided in this step as it can induce polymerization of the thiophene ring. orgsyn.org The resulting 2-acetylthiophene can then be subjected to further functionalization. To introduce the tert-butyl group, a Friedel-Crafts alkylation could be performed, though directing this to the C5 position selectively can be challenging.

An alternative and more controlled approach is to start with 2-tert-butylthiophene. The tert-butyl group is an ortho-, para-director, and in the case of thiophene, it strongly directs electrophilic substitution to the C5 position. Therefore, the subsequent introduction of a carboxyl group or a precursor can be achieved with high regioselectivity. This can be accomplished via methods such as Friedel-Crafts acylation followed by haloform reaction, or by lithiation at the 5-position followed by quenching with carbon dioxide. Once 5-tert-butylthiophene-2-carboxylic acid is obtained, it can be converted to the target carbonyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride as described in section 2.1.1.

Modern synthetic chemistry has seen the rise of transition metal-catalyzed C-H activation and functionalization as a powerful tool for building molecular complexity. Palladium-based catalytic systems are particularly effective for the direct arylation and acylation of heterocycles like thiophene. core.ac.ukresearchgate.net

These methods offer a direct route to functionalized thiophenes, often with high regioselectivity and functional group tolerance. For the synthesis of thiophene derivatives, direct C-H functionalization typically occurs at the most electron-rich C5 (or C2) position. nih.gov Catalytic systems often employ a palladium source, such as palladium(II) acetate (Pd(OAc)₂), sometimes without the need for a phosphine (B1218219) ligand ("ligand-less" conditions), in the presence of a base like potassium acetate (KOAc) and a suitable solvent like dimethylacetamide (DMA). researchgate.netrsc.org

While many published procedures focus on direct arylation, these catalytic principles can be extended to acylation. The use of a palladium/norbornene (Pd/NBE) cooperative catalysis system has been developed for the vicinal C4 and C5 difunctionalization of thiophenes, demonstrating the high level of control achievable with modern catalytic methods. nih.gov Such advanced strategies could potentially be adapted to directly synthesize this compound or its immediate precursors, representing a cutting-edge approach to this class of compounds.

| Catalyst System | Reaction Type | Typical Substrates | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / KOAc | Direct C5-Arylation | Thiophene derivatives, Aryl bromides | High for C5 position | rsc.org |

| Pd(OAc)₂ (low loading) | Direct C2-Arylation | Thiophene, Aryl bromides | Good for C2 position | researchgate.net |

| Pd/Norbornene (NBE) | Vicinal C4/C5 Difunctionalization | Substituted thiophenes | Site-selective and regioselective | nih.gov |

| Zinc Halide (e.g., ZnCl₂) | Friedel-Crafts Acylation | Thiophene, Acyl halides | Effective catalytic acylation | google.com |

Mechanistic Investigations and Reactivity Profiles of 5 Tert Butylthiophene 2 Carbonyl Chloride

Electrophilic and Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of 5-Tert-butylthiophene-2-carbonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. testbook.comnih.gov

While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, the principles of nucleophilic acyl substitution provide a framework for understanding its reactivity. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

The reactivity of acyl chlorides is generally high, and they can react with a wide range of nucleophiles. researchgate.net The selectivity of these reactions, particularly in molecules with multiple reactive sites, is a key consideration. For instance, in acylation reactions of polyfunctional molecules, the choice of catalyst and acylating agent (e.g., acyl chloride vs. anhydride) can dramatically influence which functional group is acylated. harvard.edu Studies on related systems have shown that the use of specific catalysts can direct acylation towards less reactive sites by altering the reaction pathway. harvard.edu

Table 1: General Reactivity of Acyl Chlorides with Various Nucleophiles

| Nucleophile | Product | General Observations |

| Alcohols | Ester | Generally fast reactions, can be catalyzed by non-nucleophilic bases. |

| Amines | Amide | Very fast reactions, often requiring no catalyst. |

| Water | Carboxylic Acid | Hydrolysis occurs readily, often as an undesirable side reaction. |

| Carboxylates | Anhydride (B1165640) | A standard method for anhydride synthesis. |

| Organometallic Reagents | Ketone/Tertiary Alcohol | Reactivity depends on the nature of the organometallic reagent. |

This table represents the general reactivity of acyl chlorides. Specific kinetic parameters for this compound are not available.

It is important to note that computational studies on nucleophilic substitutions at carbonyl carbons have explored the potential for both stepwise (via a tetrahedral intermediate) and concerted mechanisms. nih.govnih.govncert.nic.in The operative mechanism can be influenced by the specific reactants and conditions.

The tert-butyl group at the 5-position of the thiophene (B33073) ring exerts a significant influence on the reactivity of the acyl chloride. This influence is primarily steric, although electronic effects also play a role.

Steric Hindrance: The bulky tert-butyl group can hinder the approach of nucleophiles to the carbonyl carbon. researchgate.net This steric hindrance can decrease the rate of reaction compared to less substituted thiophene-2-carbonyl chlorides. The extent of this rate decrease will depend on the size of the attacking nucleophile.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. acs.org This electron donation can slightly reduce the electrophilicity of the carbonyl carbon, potentially decreasing the reaction rate. However, the electron-rich nature of the thiophene ring itself is a more dominant electronic factor.

Stereoselectivity: In reactions involving chiral nucleophiles or catalysts, the tert-butyl group can play a crucial role in directing the stereochemical outcome. The steric bulk can create a more defined chiral environment around the reactive center, leading to higher diastereoselectivity or enantioselectivity. youtube.comwikipedia.org For instance, in reactions with chiral amines or alcohols, the tert-butyl group would likely favor the approach of the nucleophile from the less hindered face of the molecule, leading to a preference for one stereoisomer. While specific studies on the stereoselective reactions of this compound are limited, the principles of asymmetric synthesis suggest that the steric demand of the tert-butyl group would be a key controlling element. youtube.com

Table 2: Predicted Influence of the tert-Butyl Group on Reactivity

| Property | Influence of tert-Butyl Group | Rationale |

| Reaction Rate | Likely Decreased | Steric hindrance impeding nucleophilic attack. |

| Regioselectivity | Potentially Enhanced | Can block or direct attack at specific sites in multifunctional molecules. |

| Stereoselectivity | Potentially Enhanced | Creates a more defined steric environment, favoring specific stereoisomeric products. |

This table is based on established principles of physical organic chemistry. Specific experimental data for this compound is needed for confirmation.

Addition and Condensation Reactions Involving the Carbonyl Moiety

Beyond simple substitution, the carbonyl group of this compound can participate in addition and condensation reactions, further expanding its synthetic utility.

Addition Reactions: Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group. wikipedia.org With acyl chlorides, these reactions often proceed with a double addition. The first equivalent of the organometallic reagent displaces the chloride ion to form a ketone. This ketone is typically more reactive than the starting acyl chloride towards the organometallic reagent, leading to a second addition to form a tertiary alcohol after workup.

However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can allow for the selective formation of ketones. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comnih.govucl.ac.uk These reagents are generally less reactive towards ketones than acyl chlorides, allowing the reaction to be stopped at the ketone stage.

Table 3: Hypothetical Addition Reactions with this compound

| Reagent | Predicted Product |

| 1. CH₃MgBr (excess), 2. H₃O⁺ | 2-(5-tert-butylthiophen-2-yl)propan-2-ol |

| 1. (CH₃)₂CuLi, 2. H₃O⁺ | 1-(5-tert-butylthiophen-2-yl)ethan-1-one |

These are predicted products based on the known reactivity of acyl chlorides with organometallic reagents.

Condensation Reactions: this compound can undergo condensation reactions with a variety of nucleophiles, most notably amines, to form amides. This reaction is a type of nucleophilic acyl substitution and is generally very efficient. ncert.nic.in The reaction proceeds via a hemiaminal intermediate which then eliminates water (in the case of primary amines) to form the stable amide product. ncert.nic.in Condensation reactions with other nucleophiles, such as hydrazines and hydroxylamines, are also possible and typically favor the dehydrated product. ncert.nic.in The conditions for these reactions can often be controlled to achieve high yields and selectivity. acs.orgyoutube.com

Catalytic Transformations and Ligand Interactions of Thiophene Acyl Chlorides

Thiophene derivatives are known to act as ligands in transition metal catalysis, and the chemistry of thiophenes in this context is well-established. nih.govmasterorganicchemistry.com The sulfur atom of the thiophene ring can coordinate to a metal center, influencing the catalytic activity and selectivity of the complex.

While specific examples of this compound being used directly as a ligand are scarce, it can be considered a precursor to ligands. For example, it can be converted into amides, esters, or ketones which may then act as chelating ligands. The electronic and steric properties of the 5-tert-butylthiophen-2-yl group would be imparted to the resulting ligand, thereby influencing the properties of the metal complex.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and thiophene derivatives are often used as substrates or as part of the ligand framework. For instance, palladium complexes bearing phosphine (B1218219) ligands with thiophene moieties have been used in Suzuki-Miyaura cross-coupling reactions. chemistrysteps.com The steric and electronic nature of the substituents on the thiophene ring can have a profound effect on the efficacy of the catalyst. nih.gov The bulky tert-butyl group in a ligand derived from this compound would likely enhance the stability of the catalytic species and influence the reductive elimination step, which is often crucial for catalyst turnover.

Derivatization and Functionalization Strategies Employing 5 Tert Butylthiophene 2 Carbonyl Chloride As a Building Block

Synthesis of Thiophene-Appended Esters and Amides

The primary reactivity of 5-tert-butylthiophene-2-carbonyl chloride lies in its susceptibility to nucleophilic acyl substitution. This classic reaction pathway is widely exploited for the synthesis of esters and amides, where the acyl chloride serves as an activated form of the corresponding carboxylic acid.

Ester Synthesis (Esterification) The reaction of this compound with an alcohol (R-OH) yields the corresponding ester. This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The general method involves combining the acyl chloride with the alcohol in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). libretexts.org For less reactive alcohols, a catalyst such as N-methylimidazole may be employed to accelerate the reaction. orgsyn.org

Amide Synthesis (Amidation) Similarly, amides are readily prepared by reacting this compound with primary or secondary amines (R-NH₂ or R₂NH). The reaction proceeds vigorously and is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution to trap the HCl byproduct, or by using an organic base in an aprotic solvent. fishersci.it The high reactivity of the acyl chloride allows for the formation of the stable amide bond under mild conditions, generally at room temperature. libretexts.org This method is highly efficient for creating a diverse library of N-substituted-(5-tert-butylthiophene-2-carboxamides).

| Product Type | General Reaction Scheme | Reactants | Typical Conditions |

|---|---|---|---|

| Ester |  | This compound, Alcohol (R-OH) | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature |

| Amide |  | This compound, Amine (RNH₂ or R₂NH) | Inert solvent (e.g., DCM), Base (e.g., Triethylamine) or Schotten-Baumann conditions, 0°C to Room Temperature |

Formation of Sulfur-Containing Heterocycles (e.g., Thiophene-Thiourea Derivatives)

Beyond simple amides, this compound is an excellent precursor for more complex sulfur-containing heterocycles, most notably thiophene-thiourea derivatives. These compounds are typically synthesized via a one-pot, two-step procedure involving the formation of an acyl isothiocyanate intermediate.

First, this compound is treated with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile. This step generates the highly reactive 5-tert-butylthiophene-2-carbonyl isothiocyanate. This intermediate is generally not isolated but is reacted in situ with a primary or secondary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the corresponding N-(5-tert-butylthiophene-2-carbonyl)thiourea derivative. This method provides a straightforward and efficient route to a wide array of substituted thiourea (B124793) compounds.

| Reaction Name | General Reaction Scheme | Key Steps | Reagents |

|---|---|---|---|

| Acyl-Thiourea Synthesis |  | 1. Formation of acyl isothiocyanate. 2. Nucleophilic attack by an amine. | Step 1: KSCN or NH₄SCN in acetone. Step 2: Primary or secondary amine (RNH₂ or R₂NH). |

Construction of Fused and Polycyclic Systems

The electrophilic character of the carbonyl carbon in this compound allows its use in constructing more complex fused and polycyclic molecular frameworks. A primary strategy for achieving this is through intramolecular cyclization reactions, such as the Friedel-Crafts acylation. nih.gov

To facilitate such a cyclization, the this compound moiety must first be tethered to another aromatic or heteroaromatic ring through a flexible linker. For instance, the acyl chloride can be reacted with a nucleophile (e.g., an amino or hydroxyl group) on a phenoxyethyl or similar chain, which is in turn connected to another aromatic system. The resulting intermediate, possessing both the thienoyl chloride group (or a derivative thereof) and a second aromatic ring, can then undergo an intramolecular electrophilic aromatic substitution. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a protic acid like polyphosphoric acid, the acylium ion generated from the carbonyl group attacks the tethered aromatic ring, leading to the formation of a new fused ring system. This approach results in the creation of complex, multi-ring structures where the thiophene (B33073) unit is annulated with another cyclic system. nih.gov

Regioselective Functionalization for Advanced Molecular Architectures

The term "regioselective functionalization" in the context of using this compound refers to the predictable and site-specific manner in which it acts as a building block. The substitution pattern of the molecule itself dictates the geometry of the resulting products.

The regiochemistry is pre-determined: the bulky tert-butyl group is fixed at the C5 position, and the reactive carbonyl chloride is at the C2 position. This arrangement has two significant consequences:

Steric Hindrance : The large tert-butyl group effectively shields the adjacent C4 position of the thiophene ring from further reactions. This steric bulk ensures that the primary point of chemical interaction is the carbonyl chloride.

Directed Reactivity : The carbonyl chloride is the principal electrophilic site, enabling the regioselective introduction of the entire 5-tert-butyl-2-thienoyl group onto a wide range of nucleophiles.

By employing this building block, chemists can construct advanced molecular architectures with a high degree of predictability. The spatial relationship between the bulky, lipophilic tert-butyl group and the newly formed ester, amide, or other functional group is precisely controlled. This allows for the design of molecules with specific three-dimensional shapes and functionalities, which is a critical aspect in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity or material properties.

Applications in Advanced Organic Synthesis and Material Precursors

Strategic Intermediate for Complex Molecule Synthesis

As a strategic intermediate, 5-tert-butylthiophene-2-carbonyl chloride serves as a powerful acylating agent. The acyl chloride functional group is highly reactive and readily participates in reactions with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents. This reactivity allows for the efficient introduction of the 5-tert-butyl-2-thienoyl moiety into more complex molecular frameworks. This process is fundamental in multi-step syntheses where building blocks are sequentially assembled to create larger, more intricate molecules. The thiophene (B33073) ring itself is a key structural motif in many synthetically challenging targets, and this reagent provides a direct method for its incorporation.

Precursors for Agrochemical and Pharmaceutical Scaffolds

Substituted thiophene-2-carbonyl chlorides are an important class of intermediates in the production of bioactive compounds. While specific examples for the tert-butyl derivative are not extensively documented in public literature, the utility of this chemical family is well-established through related analogues.

For instance, the closely related compound, 5-chlorothiophene-2-carbonyl chloride , is a key intermediate in the synthesis of Rivaroxaban, a widely used oral anticoagulant. google.comgoogle.com Similarly, thiophene-2-carbonyl chloride is a crucial precursor for Tioxazafen, a type of nematicide used in agriculture to protect crops. google.comacs.org These examples highlight the significance of the thiophene-2-carbonyl chloride scaffold in constructing the core structures of both pharmaceutical drugs and agrochemicals. The substitution at the 5-position of the thiophene ring is critical for modulating the biological activity and properties of the final product.

Table 1: Examples of Bioactive Molecules Synthesized from Thiophene-2-carbonyl Chloride Analogues This table is interactive. Click on the headers to sort.

| Precursor Intermediate | Final Product | Application Area |

|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | Rivaroxaban | Pharmaceutical (Anticoagulant) google.comgoogle.com |

Role in the Synthesis of Specialty Chemicals

The reactivity of this compound makes it a valuable reagent for creating a variety of specialty chemicals. Its reaction with amines leads to the formation of amides, while its reaction with alcohols produces esters. These reactions are fundamental in creating custom molecules for diverse applications, such as additives, coatings, and specialized polymers. The incorporation of the 5-tert-butylthiophene group can impart unique properties, such as thermal stability, specific solubility characteristics, or altered electronic properties, to the resulting specialty chemical.

Building Blocks for Functional Organic Materials

Thiophene-based compounds are of significant interest in materials science, particularly for the development of functional organic materials used in electronics. Thiophene units are known for their electronic properties and are often incorporated into conductive polymers, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The synthesis of novel thienopyrrolocarbazoles has been highlighted as creating new building blocks for such functional materials. chemrxiv.org

This compound can serve as a monomer or a precursor to a monomer in the synthesis of these advanced materials. The bulky tert-butyl group is often used to improve the processability and solubility of organic electronic materials without significantly altering their electronic properties. By using this reagent, chemists can introduce the 5-tert-butylthiophene unit into polymer backbones or as side chains, thereby tailoring the macroscopic properties of the material for specific applications in organic electronics.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chlorothiophene-2-carbonyl chloride |

| Rivaroxaban |

| Thiophene-2-carbonyl chloride |

| Tioxazafen |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

In a hypothetical ¹H NMR spectrum of 5-tert-butylthiophene-2-carbonyl chloride, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group would likely appear as a sharp singlet, due to their equivalence and lack of adjacent protons with which to couple. The two protons on the thiophene (B33073) ring are in different chemical environments and would be expected to appear as two separate doublets, as they would split each other's signals.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks would be anticipated for the carbonyl carbon, the four unique carbons of the thiophene ring, and the two different types of carbon atoms in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The chemical shift of the carbonyl carbon would be expected to appear significantly downfield, typically in the range of 160-180 ppm for an acyl chloride. scispace.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.4 | Singlet (9H) |

| ~7.2 | Doublet (1H) | |

| ~7.8 | Doublet (1H) | |

| ¹³C | ~32 | |

| ~35 | ||

| ~125 | ||

| ~135 | ||

| ~145 | ||

| ~160 | ||

| ~170 |

Note: The table above is predictive and not based on published experimental data for the specific compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound would reveal characteristic absorption bands. A very strong and sharp absorption band would be expected in the region of 1750-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride group. bldpharm.com The precise position of this band can be influenced by the electronic effects of the thiophene ring. Additionally, C-H stretching vibrations from the tert-butyl group and the thiophene ring would be observed, typically in the 2850-3100 cm⁻¹ range. Vibrations corresponding to the C-C bonds of the thiophene ring and the C-S bond would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1750 - 1815 | Strong, Sharp |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C-H (sp²) | 3000 - 3100 | Medium |

| C=C (Thiophene) | 1400 - 1600 | Medium |

| C-S (Thiophene) | 600 - 800 | Medium to Weak |

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.70 g/mol ). sigmaaldrich.comuni.lu Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak would also be observed, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, the carbonyl group, or fragmentation of the tert-butyl group. A prominent peak would be expected at m/z 157, corresponding to the loss of the acyl chloride moiety. Another significant fragmentation would be the loss of a methyl group from the tert-butyl group, leading to a stable tertiary carbocation.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net To date, no published crystal structure for this compound is available in the Cambridge Crystallographic Data Centre or other public databases.

A crystallographic study would precisely determine the planarity of the thiophene ring, the geometry of the carbonyl chloride group relative to the ring, and the conformation of the tert-butyl group. It would also reveal how the molecules pack together in the crystal lattice, which is governed by intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Thermal Analysis in Material Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring in this compound is a chromophore that would be expected to absorb UV light. The conjugation of the thiophene ring with the carbonyl group would likely result in absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions are sensitive to the molecular environment and solvent.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would be used to determine the thermal stability of the compound. TGA would show the decomposition temperature, while DSC would reveal information about melting point and any phase transitions.

Computational Chemistry and Theoretical Studies on Thiophene Acyl Chlorides

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and geometry of thiophene-based molecules due to its balance of computational cost and accuracy. mdpi.comgrowingscience.com DFT calculations allow for the optimization of molecular geometries, providing predictions of bond lengths, bond angles, and dihedral angles in the gas phase or in solution. researchgate.netnih.gov

For instance, studies on related molecules like thiophene-2,5-dicarbonyl dichloride derivatives show that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or G-311, can accurately predict structural parameters that are in close agreement with experimental data obtained from X-ray diffraction. researchgate.net These calculations can reveal the degree of planarity of the thiophene (B33073) ring system and how it is influenced by substituents. researchgate.net The electronic structure is elucidated through analysis of the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule. nih.govresearchgate.net Negative potential regions, typically located over electronegative atoms like oxygen and sulfur, indicate sites susceptible to electrophilic attack, while positive potential areas highlight sites prone to nucleophilic attack. nih.govresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical outputs of DFT calculations. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and a greater likelihood of intramolecular charge transfer. researchgate.netrsc.org For a molecule like 5-tert-butylthiophene-2-carbonyl chloride, the HOMO would likely be distributed over the electron-rich thiophene ring, while the LUMO would be centered on the electron-withdrawing carbonyl chloride group.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Thiophene Ring This table presents typical data obtained from DFT calculations on thiophene derivatives, illustrating the kind of structural information that can be generated. Data is generalized from studies on similar compounds.

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

| C=C Bond Length | 1.37 - 1.39 Å | B3LYP/6-311G(d,p) |

| C-C Bond Length | 1.41 - 1.43 Å | B3LYP/6-311G(d,p) |

| C-S Bond Length | 1.72 - 1.75 Å | B3LYP/6-311G(d,p) |

| C-C=O Bond Angle | 125 - 128 ° | B3LYP/6-311G(d,p) |

| S-C-C=O Dihedral Angle | ~180° (for planarity) | B3LYP/6-311G(d,p) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the reaction pathways for transformations involving thiophene acyl chlorides. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface can be constructed, revealing the step-by-step mechanism of a reaction.

For example, in acylation reactions where a thiophene acyl chloride acts as the electrophile, DFT can model the entire reaction coordinate. nih.gov A common reaction type for thiophenes is electrophilic aromatic substitution (S_EAr). However, reactions involving acyl chlorides often proceed via nucleophilic substitution at the carbonyl carbon. Computational studies on analogous systems, such as the nucleophilic aromatic substitution (S_NAr) on substituted thiophenes, have shown that these reactions typically follow a stepwise pathway. nih.govnih.gov This involves the initial formation of a tetrahedral intermediate (akin to a Meisenheimer adduct in S_NAr), followed by the departure of the leaving group (in this case, the chloride ion). nih.gov

DFT calculations can identify and characterize the transition state for each step, and the calculated activation energy barriers (the energy difference between the reactant and the transition state) determine the rate-limiting step of the reaction. nih.gov Solvent effects can also be incorporated into these models using approaches like the Polarizable Continuum Model (PCM), which provides a more realistic simulation of reaction conditions. tandfonline.com

Prediction of Reactivity and Selectivity in Substituted Thiophenes

One of the most powerful applications of computational chemistry is the prediction of reactivity and regioselectivity. For substituted thiophenes, DFT-derived reactivity descriptors can forecast how the molecule will behave in a chemical reaction. The tert-butyl group at the 5-position and the carbonyl chloride group at the 2-position of the thiophene ring create a specific electronic environment that dictates its reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a general measure of a molecule's reactivity:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution; harder molecules are less reactive. researchgate.net

Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule. researchgate.netnih.gov For an electrophile like this compound, a higher ω value indicates greater reactivity towards nucleophiles.

Local reactivity descriptors pinpoint the most reactive sites within the molecule. Fukui functions (f(r)) are widely used for this purpose. nih.govresearchgate.net They indicate the change in electron density at a specific atom upon the addition or removal of an electron.

f+ (r): Predicts the site for nucleophilic attack.

f- (r): Predicts the site for electrophilic attack.

For this compound, Fukui analysis would be expected to show a high f+ value on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. researchgate.net Furthermore, studies have shown that calculated NMR chemical shifts and HOMO orbital distributions can also be used to accurately predict the regioselectivity of electrophilic substitution reactions on heteroaromatic systems like thiophene. acs.orgresearchgate.net

Table 2: Conceptual DFT Reactivity Descriptors This table outlines key descriptors used to predict the chemical behavior of molecules like this compound.

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | ω = (IP + EA)² / (8(IP - EA)) | Global electrophilic nature of the compound. |

| Fukui Function (f+ (r)) | f+ (r) = ρ(N+1)(r) - ρ_N(r) | Propensity of a site for nucleophilic attack. |

Thermochemical Analysis and Stability Predictions

Computational methods are also employed to predict the thermochemical properties and relative stability of thiophene derivatives. By performing frequency calculations on the optimized geometry, key thermodynamic data such as enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. mdpi.com

These calculations can be used to predict the equilibrium position of a reaction by determining the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous, thermodynamically favorable reaction.

The relative stability of different isomers or conformers of a substituted thiophene can be assessed by comparing their total energies or enthalpies. For this compound, computational analysis could, for example, determine the most stable conformation of the tert-butyl group relative to the thiophene ring. Studies on other substituted systems have used these methods to compare the stability of different isomers, finding that the calculated energies correlate well with their observed abundance. mdpi.comresearchgate.net The stability of the molecule itself can be inferred from its heat of formation, which can also be calculated using high-level theoretical methods.

Exploration in Polymer Chemistry and Organic Materials Science

Synthesis of Thiophene-Based Conjugated Polymers

The synthesis of conjugated polymers from thiophene (B33073) monomers is a well-established field. The reactivity of the carbonyl chloride group in 5-Tert-butylthiophene-2-carbonyl chloride suggests potential for its use in polycondensation reactions.

Transition Metal-Catalyzed Polymerization Approaches

Transition metal-catalyzed cross-coupling reactions are a cornerstone of conjugated polymer synthesis, enabling the formation of well-defined polymer structures. worktribe.com For a monomer like this compound, its conversion into a suitable monomer for common cross-coupling methods like Kumada, Stille, Suzuki, or direct arylation polymerization (DArP) would be a necessary first step. google.com For instance, the carbonyl chloride could be reduced to an alcohol and subsequently converted to a halide for Grignard metathesis (GRIM) polymerization, a powerful method for producing regioregular polythiophenes. google.com

Nickel and palladium catalysts are the most frequently employed for these polymerizations. worktribe.com For example, Ni(dppp)Cl2 and other nickel phosphine (B1218219) complexes are known to effectively catalyze the polymerization of substituted thiophenes, leading to polymers with controlled molecular weights and high regioregularity. google.com The bulky tert-butyl group on the thiophene ring might influence the polymerization kinetics and the final polymer's solubility and morphology.

Due to the lack of specific studies on this compound, a representative data table for a similar, well-studied system, the Ni-catalyzed polymerization of 2-bromo-3-hexylthiophene, is presented below to illustrate typical polymerization outcomes.

Table 1: Representative Data for Ni-Catalyzed Polymerization of a Substituted Thiophene

| Catalyst | Monomer | Polymer | Mn ( g/mol ) | PDI | Regioregularity (%) |

|---|

This table is illustrative and not based on data for this compound.

Photochemical and Electrochemical Polymerization Methods

Photochemical and electrochemical methods offer alternative routes to synthesize polythiophenes, often directly from the monomer onto a substrate.

Photochemical Polymerization: This method typically involves the use of a photosensitizer to initiate the polymerization of functionalized thiophene monomers. While there are reports on the photochemistry of thiophenes, specific examples of photopolymerization of monomers derived from this compound are not documented.

Electrochemical Polymerization: Electropolymerization is a common technique where a voltage is applied to a solution containing the thiophene monomer, leading to the formation of a polymer film on the electrode surface. The process is influenced by the monomer structure, solvent, and electrolyte. It is plausible that a derivative of this compound could be electropolymerized, with the tert-butyl group potentially enhancing the solubility of the resulting polymer. However, no specific studies have been found.

Development of Organic Electronic and Optoelectronic Materials

Polythiophenes are a leading class of materials in organic electronics due to their tunable electronic properties and processability.

Organic Semiconductors and Photovoltaic Applications

Polymers derived from substituted thiophenes are widely explored as the active layer in organic field-effect transistors (OFETs) and as the electron donor in organic photovoltaic (OPV) devices. The introduction of a bulky substituent like the tert-butyl group can influence the polymer's packing in the solid state, which in turn affects charge transport and device performance. While a polymer from this compound could theoretically be used in such applications, there is no available data on its performance.

For context, the performance of a well-known polythiophene, P3HT, in an organic solar cell is provided in the table below.

Table 2: Representative Photovoltaic Performance of a P3HT-based Organic Solar Cell

| Polymer | Acceptor | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |

|---|

This table is illustrative and not based on data for polymers derived from this compound.

Material Properties and Structure-Property Relationships

The properties of polythiophenes are intrinsically linked to their chemical structure. The tert-butyl group in a polymer derived from this compound would be expected to have several effects:

Solubility: The bulky, non-polar tert-butyl group would likely increase the polymer's solubility in common organic solvents, which is advantageous for solution-based processing.

Morphology: The steric hindrance from the tert-butyl group could disrupt the planarity of the polymer backbone, potentially leading to a more amorphous morphology compared to less substituted polythiophenes. This can affect the material's electronic properties.

Electronic Properties: The electron-donating nature of the alkyl group might influence the HOMO and LUMO energy levels of the polymer, which is a critical parameter for applications in electronic devices.

Fabrication of Thiophene-Containing Resins and High-Value Polymers

The carbonyl chloride functionality in this compound suggests its potential use in the synthesis of polyesters and polyamides through reactions with diols and diamines, respectively. This could lead to the creation of novel thiophene-containing resins. These resins might exhibit interesting thermal or mechanical properties. For instance, the incorporation of the rigid thiophene ring into a polyester (B1180765) backbone could enhance the glass transition temperature (Tg) of the resulting material. However, there is no published research on the synthesis or characterization of such resins or other high-value polymers derived from this compound.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 5-Tert-butylthiophene-2-carbonyl chloride, and how can intermediates be characterized?

A: A common approach involves functionalizing thiophene derivatives via Friedel-Crafts alkylation to introduce the tert-butyl group, followed by chlorination at the carbonyl position. For example, intermediates like 5-Tert-butylthiophene-2-carboxylic acid can be synthesized and purified via recrystallization (e.g., using ethanol/water mixtures). Characterization typically employs H/C NMR to confirm regioselectivity and IR spectroscopy to verify carbonyl stretching frequencies (~1700 cm). Purity assessment via HPLC (>98%) aligns with methods used for structurally similar brominated thiophene derivatives .

Q. Q2: How should researchers handle stability challenges during storage of this compound?

A: Due to its acid chloride reactivity, the compound must be stored under inert atmospheres (argon/nitrogen) at -20°C to prevent hydrolysis. Stability testing under varying humidity (e.g., 30–70% RH) using TLC or FTIR can monitor degradation. This aligns with protocols for moisture-sensitive compounds like tert-butyl chloride, where decomposition pathways are tracked via gas chromatography .

Advanced Research Questions

Q. Q3: What mechanistic insights exist for the coupling reactions of this compound in polymer chemistry?

A: The compound’s electron-withdrawing carbonyl chloride group facilitates nucleophilic acyl substitution, enabling polymerization with diols or diamines. Kinetic studies (e.g., using F NMR for fluorinated analogs) suggest reaction rates depend on steric hindrance from the tert-butyl group. Contradictory data on solvent effects (polar aprotic vs. nonpolar) require systematic comparisons, as seen in studies of 2,2'-bithiophene-5-carboxylic acid derivatives .

Q. Q4: How can researchers resolve discrepancies in reported catalytic efficiencies for amide bond formation using this reagent?

A: Contradictions often arise from catalyst choice (e.g., DMAP vs. N-hydroxysuccinimide) or solvent/base combinations. A controlled study should:

- Compare yields under identical conditions (e.g., DCM, 0°C).

- Use microanalysis (C/H/N) to confirm stoichiometry.

- Apply kinetic profiling (e.g., in situ IR) to track intermediates.

Methodologies from peptide-coupling projects, such as those for glucopyranosyl-thiophene carboxamides, provide templates for rigorous reproducibility .

Q. Q5: What advanced analytical strategies are recommended for detecting trace impurities in this compound?

A: High-resolution mass spectrometry (HRMS) can identify hydrolyzed byproducts (e.g., 5-Tert-butylthiophene-2-carboxylic acid). For quantification, LC-MS/MS with deuterated internal standards minimizes matrix effects. Purity thresholds (>99%) should follow protocols for brominated thiophene-carboxylic acids, where trace metal impurities are excluded via ICP-OES .

Methodological Frameworks

Q. Q6: How should researchers design experiments to evaluate the compound’s reactivity in multi-step syntheses?

A: A tiered approach is recommended:

Screening Phase: Test reactivity with nucleophiles (amines, alcohols) under varying temperatures.

Optimization Phase: Use DoE (Design of Experiments) to model solvent/base interactions.

Validation Phase: Replicate conditions from structurally related compounds (e.g., 5-Bromo-2-thiophenecarboxylic acid) to benchmark yields .

Q. Q7: What safety protocols are critical when scaling up reactions involving this compound?

A: Key measures include:

- Use of Schlenk lines for moisture-sensitive steps.

- Real-time gas monitoring for HCl release.

- Emergency neutralization protocols (e.g., 5% NaHCO for spills).

These align with safety guidelines for tert-butyl chloride and other volatile organochlorides .

Data Interpretation and Contradictions

Q. Q8: How can conflicting spectral data (e.g., NMR shifts) for derivatives of this compound be reconciled?

A: Discrepancies may arise from solvent polarity or tautomerism. Solutions include:

- Re-measuring spectra in deuterated DMSO vs. CDCl.

- Computational modeling (DFT) to predict shifts.

- Cross-validation with X-ray crystallography, as applied to 2-(4-hydroxybut-1-ynyl)thiophene derivatives .

Applications in Material Science

Q. Q9: What role does this compound play in designing conductive polymers?

A: Its bulky tert-butyl group enhances solubility in organic solvents, facilitating polymerization into π-conjugated systems. Comparative studies with non-substituted analogs (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) reveal trade-offs between conductivity and thermal stability, requiring TGA-DSC analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.